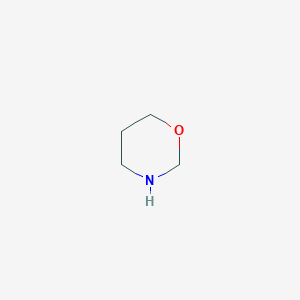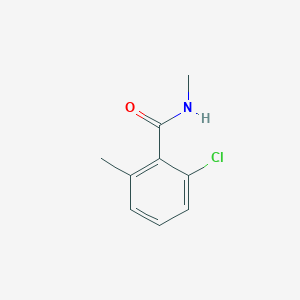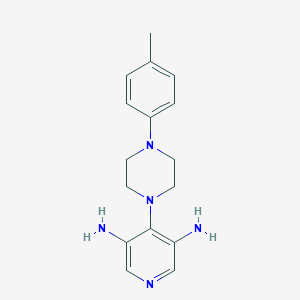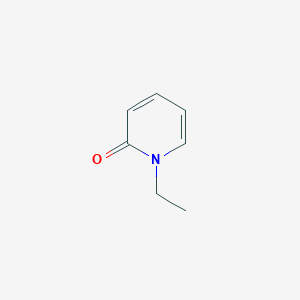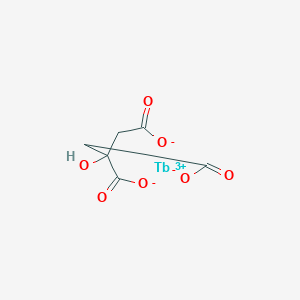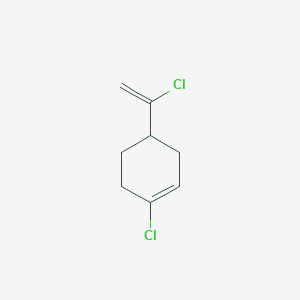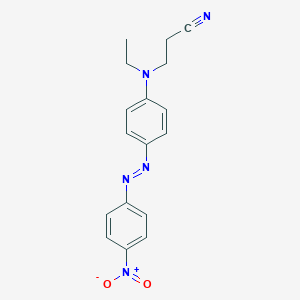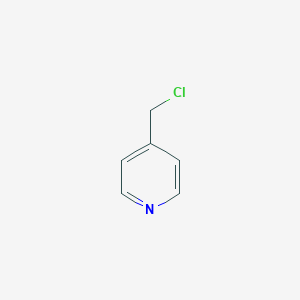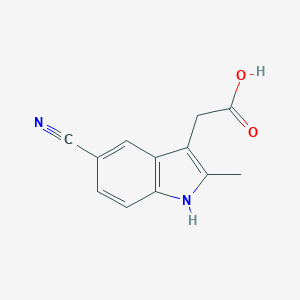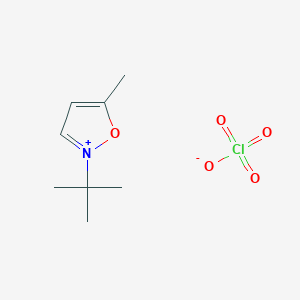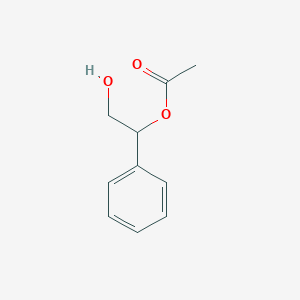
2-Hydroxy-1-phenylethyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-1-phenylethyl acetate, also known as phenylethyl acetate or PEA, is an organic compound that belongs to the family of phenethylamines. It is a colorless liquid with a floral and honey-like odor, commonly found in various fruits and flowers, such as roses, jasmine, and honey. PEA is widely used in the fragrance and flavor industry due to its pleasant aroma and taste. However, recent scientific research has revealed its potential applications in various fields, including medicine, food, and agriculture.
作用机制
The exact mechanism of action of PEA is not fully understood. However, it is believed to act through various pathways, including the endocannabinoid system, the peroxisome proliferator-activated receptor-alpha (PPAR-α), and the transient receptor potential vanilloid 1 (TRPV1) channels. PEA has been found to activate these pathways, leading to the reduction of inflammation and pain and the protection of neurons.
生化和生理效应
PEA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). PEA has also been found to reduce the production of reactive oxygen species (ROS) and increase the production of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). These effects contribute to the reduction of inflammation and oxidative stress.
实验室实验的优点和局限性
PEA has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has a well-defined chemical structure and can be easily characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). PEA is also relatively safe and non-toxic, making it suitable for in vitro and in vivo experiments.
However, PEA also has some limitations for lab experiments. It is a relatively hydrophobic compound that can be difficult to dissolve in aqueous solutions. It also has a short half-life in vivo, which can limit its efficacy in some applications. Additionally, PEA can interact with other compounds in complex biological systems, making it difficult to study its specific effects.
未来方向
There are several future directions for the research on PEA. One direction is to further investigate its potential applications in medicine, particularly in the treatment of inflammatory and neurodegenerative diseases. Another direction is to explore its potential applications in food and agriculture, particularly in the development of natural pesticides and fungicides. Additionally, further research is needed to understand the exact mechanism of action of PEA and its interactions with other compounds in complex biological systems.
合成方法
PEA can be synthesized through various methods, including esterification, Grignard reaction, and reduction of phenylacetic acid. The most common method is esterification, where phenylacetic acid and acetic anhydride are reacted in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through distillation or recrystallization.
科学研究应用
PEA has been extensively studied for its potential applications in medicine, food, and agriculture. In medicine, PEA has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. It has been shown to reduce inflammation and pain in various animal models, including arthritis, neuropathic pain, and migraine. PEA has also been found to protect neurons from damage and improve cognitive function in animal models of Alzheimer's disease.
In the food industry, PEA is used as a flavoring agent, particularly in fruit and floral flavors. It is also used in perfumes, cosmetics, and detergents due to its pleasant aroma. In agriculture, PEA has been found to possess insecticidal and fungicidal properties. It has been shown to be effective against various pests and diseases, including aphids, whiteflies, and powdery mildew.
属性
CAS 编号 |
10522-02-8 |
|---|---|
产品名称 |
2-Hydroxy-1-phenylethyl acetate |
分子式 |
C10H12O3 |
分子量 |
180.2 g/mol |
IUPAC 名称 |
(2-hydroxy-1-phenylethyl) acetate |
InChI |
InChI=1S/C10H12O3/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10-11H,7H2,1H3 |
InChI 键 |
LOLNQOPVHRAGHR-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(CO)C1=CC=CC=C1 |
规范 SMILES |
CC(=O)OC(CO)C1=CC=CC=C1 |
其他 CAS 编号 |
25496-77-9 10522-02-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



